N-(2-Aminoethyl)cytidine
Description
Structure
3D Structure
Properties
CAS No. |
73611-47-9 |
|---|---|
Molecular Formula |
C11H18N4O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-(2-aminoethylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c12-2-3-13-7-1-4-15(11(19)14-7)10-9(18)8(17)6(5-16)20-10/h1,4,6,8-10,16-18H,2-3,5,12H2,(H,13,14,19)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
LIQMVHXPXMOCQP-PEBGCTIMSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NCCN)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Structural Biology and Conformational Analysis of N 2 Aminoethyl Cytidine Analogues
Impact of Aminoethyl Modification on Nucleic Acid Duplex and Triplex Structures
When N-(2-aminoethyl)cytidine analogues are incorporated into oligonucleotides, their intrinsic conformational preferences influence the global structure and stability of nucleic acid duplexes and triplexes.
This shift to an A-form helix is characterized by a narrower and deeper major groove and a wider, shallower minor groove compared to B-DNA. nih.gov X-ray crystallography studies on related modified duplexes have shown that these modifications can alter minor groove width and hydration patterns. nih.gov These structural changes can enhance thermal stability (increase in melting temperature, Tm) and improve resistance to nuclease degradation. nih.govnih.gov The positively charged aminoethyl group at physiological pH can also interact favorably with the negatively charged phosphate (B84403) backbone, further stabilizing the duplex. nih.gov
In the context of triplex-forming oligonucleotides (TFOs), 2'-O-aminoethyl modifications are used to enhance the stability of the third strand binding within the major groove of a DNA duplex. nih.govnih.gov The modification helps to overcome electrostatic repulsion and pre-organizes the TFO into a conformation compatible with the target duplex. nih.gov
| Helical Parameter | Effect of Aminoethyl Modification in DNA/RNA Hybrids | Reference (Unmodified Hybrid) |
|---|---|---|
| Overall Geometry | Shifts towards A-form | Intermediate A/B-form |
| Sugar Pucker (modified strand) | Predominantly C3'-endo | Mixed C2'-endo/C3'-endo |
| Minor Groove Width | Wider, more accessible | Intermediate width |
| Thermal Stability (Tm) | Increased | Baseline |
Peptide Nucleic Acid (PNA) represents a radical analogue of DNA where the entire deoxyribose-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (AEG) polymer. pnas.orgwikipedia.org The nucleobases, including cytosine, are attached to the glycine (B1666218) nitrogen via a methylene (B1212753) carbonyl linker. This design creates an uncharged, peptide-like backbone that mimics the spacing of natural nucleic acids, allowing PNA to bind to complementary DNA and RNA with very high affinity and specificity through Watson-Crick base pairing. mdpi.comrsc.org
The AEG backbone of PNA is more flexible than the sugar-phosphate backbone of DNA. nih.gov However, it can adopt a well-defined helical structure upon hybridization with a nucleic acid target. pnas.org The introduction of chiral substituents or other conformational constraints into the N-(2-aminoethyl)glycine backbone can "pre-organize" the PNA strand into a right-handed helix, which reduces the entropic penalty of binding and further enhances affinity. mdpi.comnih.gov These modifications force the PNA to adopt a helical conformation even in its single-stranded state. nih.gov PNA can form various structures, including duplexes and triplexes with DNA and RNA, and its neutral backbone eliminates the electrostatic repulsion that can destabilize DNA-DNA duplexes. mdpi.com
| Property | Peptide Nucleic Acid (PNA) | Natural Nucleic Acid (DNA/RNA) |
|---|---|---|
| Backbone Unit | N-(2-aminoethyl)glycine | Deoxyribose/Ribose Phosphate |
| Backbone Charge | Neutral | Polyanionic |
| Conformational Flexibility | High (can be constrained) | Relatively rigid |
| Nuclease Resistance | High (not recognized by nucleases) | Susceptible to degradation |
Spectroscopic and Computational Approaches to Structural Elucidation
A combination of spectroscopic and computational methods is essential for a detailed understanding of the three-dimensional structures and conformational dynamics of modified nucleosides like this compound.
Computational Approaches: Molecular modeling and computational chemistry provide insights that complement experimental data. sum.edu.pl Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (e.g., C2'-endo vs. C3'-endo) and to understand the electronic effects of modifications. nih.govresearchgate.net Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of modified nucleosides within a DNA or RNA duplex over time, revealing how these modifications affect helical parameters, flexibility, and interactions with solvent molecules. sci-hub.se These computational tools are invaluable for predicting the structural consequences of novel modifications before their chemical synthesis. nih.gov
Molecular Interactions and Biochemical Recognition
Covalent and Non-Covalent Interactions with Other Biomolecules
The N-(2-Aminoethyl) group provides a reactive handle that significantly expands the possibilities for forming covalent and non-covalent interactions between the modified nucleic acid and other biomolecules, particularly proteins.
N4-modified cytidine nucleotides, including those with aminoethyl functionalities, have been proposed for use as cross-linking agents to study nucleic acid-protein interactions. rsc.org The primary amine of the aminoethyl group can act as a nucleophile, reacting with electrophilic centers on nearby amino acid side chains within a nucleic acid-protein complex. This results in the formation of a stable covalent bond, effectively "trapping" the transient interaction for further analysis.
Research on a related compound, N(4)C-ethyl-N(4)C, has demonstrated the significant stabilizing effect of N4-alkylation in the context of interstrand cross-links in DNA. Duplexes containing this modification showed a substantial increase in thermal stability compared to unmodified duplexes. While this study focused on nucleic acid duplexes, the findings highlight the ability of N4-modifications to influence molecular stability.
| Cross-link Type | Effect on Duplex Stability (Compared to Control) |
| N(4)C-ethyl-N(4)C (mismatched C-C) | 25°C increase in thermal transition temperature |
| N(4)C-ethyl-N(4)C (-CG- staggered) | 49°C increase in thermal transition temperature |
This table illustrates the stabilizing effect of N4C-ethyl-N4C interstrand cross-links on DNA duplexes.
The strategic incorporation of N-(2-Aminoethyl)cytidine into an RNA sequence that is known to bind a specific protein could allow for the precise mapping of their interaction interface. Following a cross-linking reaction, enzymatic or chemical cleavage of the complex and subsequent analysis by mass spectrometry can identify the cross-linked peptide and nucleotide, providing high-resolution information about the binding site.
The primary amine of the N-(2-Aminoethyl) group is a versatile functional group for a wide range of bioconjugation reactions. This allows for the covalent attachment of various ligands to an RNA molecule, thereby imparting new functionalities.
Common bioconjugation strategies that can be employed with the amino group of this compound include:
Amide Bond Formation: The amino group can react with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is a widely used method for attaching a variety of molecules, including fluorophores, biotin (B1667282), and peptides.
Reductive Amination: The amine can react with aldehydes or ketones to form a Schiff base, which can then be reduced to a stable secondary amine linkage.
Isothiocyanate Chemistry: Isothiocyanates react with primary amines to form stable thiourea linkages.
These bioconjugation strategies enable the site-specific labeling of RNA molecules for a multitude of applications. For example, the attachment of a fluorescent dye allows for the visualization of the RNA's localization and dynamics within a cell. Conjugating a peptide with specific cellular targeting properties can facilitate the delivery of the RNA to a desired tissue or organelle. Furthermore, the attachment of affinity tags like biotin can be used for the purification and isolation of RNA-protein complexes.
The ability to introduce a reactive amine at a specific position within an RNA sequence through the use of this compound provides a powerful tool for the chemical biology of RNA, enabling detailed studies of its structure, function, and interactions.
Applications in Synthetic Biology and Advanced Nucleic Acid Engineering
Design and Synthesis of Engineered Genetic Polymers
The creation of genetic polymers with tailored properties is a cornerstone of synthetic biology. These artificial nucleic acids often aim to overcome the limitations of natural DNA and RNA, such as susceptibility to enzymatic degradation.
N-(2-Aminoethyl)cytidine is a monomer unit of Peptide Nucleic Acid (PNA), a significant and widely studied synthetic DNA mimic. nih.govnih.gov In PNA, the naturally occurring sugar-phosphate backbone of DNA and RNA is replaced by a repeating N-(2-aminoethyl)glycine (AEG) pseudopeptide backbone. nih.govwikipedia.orgmdpi.com The various purine and pyrimidine bases, such as cytosine, are attached to this backbone via a methylene (B1212753) carbonyl linker. wikipedia.orgresearchgate.net
This fundamental structural change from a charged phosphate (B84403) backbone to an electrostatically neutral polyamide backbone gives PNA several remarkable properties. nih.govnih.govwikipedia.org The absence of electrostatic repulsion leads to stronger binding between PNA and complementary DNA or RNA strands compared to natural nucleic acid duplexes. nih.govwikipedia.org PNA oligomers exhibit high thermal stability and are resistant to degradation by nucleases and proteases, which makes them highly stable in cellular extracts and over a wide pH range. nih.govwikipedia.orgresearchgate.net These characteristics allow PNA to bind sequence-specifically to DNA and RNA targets according to standard Watson-Crick base-pairing rules, making it a powerful tool for molecular biology procedures, diagnostic assays, and antisense therapies. nih.govnih.govwikipedia.org
| Property | Description | Source |
| Backbone | Composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds. | wikipedia.orgmdpi.com |
| Charge | Electrostatically neutral, lacking the charged phosphate groups of DNA/RNA. | nih.govnih.gov |
| Binding Affinity | Higher than DNA/DNA duplexes due to the lack of electrostatic repulsion. | wikipedia.orgmdpi.com |
| Stability | Resistant to degradation by nucleases and proteases; stable over a wide pH range. | nih.govwikipedia.orgresearchgate.net |
| Recognition | Binds to complementary DNA/RNA via Watson-Crick hydrogen bonds. | nih.govnih.gov |
While standard PNA exhibits strong binding, enhancing its recognition specificity, particularly for forming stable triplex structures with double-stranded DNA or RNA under physiological conditions, has been a key area of research. Standard cytosine requires protonation to form certain Hoogsteen base pairs in triplexes, a state that is unfavorable at neutral pH. nih.gov To overcome this limitation, researchers have explored modified cytosine analogues and other nucleobases. nih.gov
Two notable alternatives are 2-aminopyridine (B139424) (M) and 4-thiopseudisocytosine (L). nih.govacs.org The 2-aminopyridine base has a pKa of around 6.7, allowing it to be partially protonated at physiological pH, which provides a favorable partial cationic charge for electrostatic attraction to the negatively charged RNA target. nih.gov In contrast, 4-thiopseudisocytosine, a sulfur-substituted analogue, enhances favorable hydrophobic interactions and has shown stronger binding to the Hoogsteen face of guanosine compared to other analogues like pseudoisocytosine (J). nih.govacs.org Studies comparing these two modified bases found that they formed triplets of similar stability (M+•G-C and L•G-C), though L-modified PNAs showed slightly reduced sequence specificity in some contexts. nih.govacs.org These modifications represent alternative strategies to solve the problem of cytosine protonation for the triple-helical recognition of RNA. nih.govacs.org
| Modified Base | Name | Rationale for Use | Key Finding |
| M | 2-Aminopyridine | pKa ~6.7 allows for partial protonation at physiological pH, enhancing electrostatic attraction. | Forms stable M+•G-C triplets; improves solubility and cellular uptake. nih.gov |
| L | 4-Thiopseudisocytosine | Sulfur substitution enhances favorable hydrophobic interactions for binding. | Forms stable L•G-C triplets; avoids potential off-target effects from cationic modifications. nih.govacs.org |
| J | Pseudoisocytosine | Displays the hydrogen bonding pattern of protonated cytosine without needing low pH. | A standard modification to remove pH dependency of PNA-dsDNA triplexes. acs.org |
Functionalization of Oligonucleotides for Research Probes and Sensors
The incorporation of functional groups, such as aminoethyl moieties, into standard oligonucleotides is a powerful strategy for creating research probes and sensors. A modification known as 2′-O-(N-(aminoethyl)carbamoyl)methyl (2′-O-AECM) can be introduced into oligonucleotides. nih.gov This modification, which adds a positive charge, has been shown to enhance the cellular uptake of the oligonucleotide without requiring additives like cationic lipids. nih.gov Furthermore, oligonucleotides containing the 2′-O-AECM modification exhibit high stability against degradation by exonucleases. nih.gov These properties make such functionalized oligonucleotides highly effective as splice-switching agents and valuable as probes for cellular measurements and bioimaging applications. nih.govnih.gov The development of fluorescent oligonucleotide probes based on cytosine-rich sequences that can form i-motif structures has also been used to create sensors that respond to environmental changes like pH. nih.gov
Development of Nucleic Acid-Based Tools for Gene Regulation Studies
Nucleic acid-based tools are essential for studying and controlling gene expression. PNA, due to its high stability and strong binding affinity, can act as a potent antigene or antisense agent. nih.gov By binding to a target gene sequence, PNA can inhibit both transcription and translation, making it a promising tool for gene regulation studies and therapeutic applications. nih.gov Similarly, oligonucleotides functionalized with modifications like 2′-O-AECM can be used as splice-switching oligonucleotides. nih.gov These tools can modulate gene expression by altering the splicing of pre-mRNA, which is critical for both research and potential therapeutic interventions. nih.govresearchgate.net The development of such synthetic nucleic acids provides powerful tools for the precise suppression of gene expression. researchgate.netnih.gov
Investigation of Prebiotic Chemistry and Origins of Life Hypotheses
The study of molecules like this compound and its components also provides insights into fundamental questions about the origin of life.
The "RNA World" hypothesis posits that RNA was the primary genetic and catalytic molecule before the advent of DNA and proteins. researchgate.net However, the prebiotic synthesis of stable RNA chains presents challenges. researchgate.net An alternative or preceding system may have existed. It has been hypothesized that N-(2-aminoethyl)-glycine (AEG), the backbone of PNA, could have been a component of an ancestral "proto-RNA". wikipedia.orgnih.gov
Quantum mechanical calculations have been used to explore the thermodynamics of the prebiotic synthesis of nucleic acid building blocks. nih.govresearcher.life These studies suggest that the formation of nucleosides containing AEG is thermodynamically favored. nih.govresearcher.life This finding supports the possibility that AEG-based genetic polymers may have preceded today's nucleic acids, potentially offering a solution to the "water problem" that complicates the prebiotic synthesis of nucleotides in aqueous environments. nih.govresearcher.life The existence of AEG as a potential early genetic molecule provides a compelling avenue for research into the chemical origins of life. wikipedia.org
Chemical Plausibility of Early Nucleic Acid Mimics
The study of this compound and related molecules offers a window into the chemical possibilities that may have preceded modern biological systems. Research into the origins of life often investigates simpler, more robust molecules that could have formed the basis for genetic information before the emergence of DNA and RNA. One such area of investigation involves peptide nucleic acids (PNAs), which are synthetic mimics of nucleic acids.
N-(2-aminoethyl)glycine (AEG) is the backbone of PNAs, which have been proposed as potential early genetic molecules in a pre-RNA world. Quantum mechanical calculations have been employed to explore the thermodynamics of the prebiotic synthesis of nucleic acid building blocks. These studies suggest that the synthesis of nucleosides containing N-(2-aminoethyl)-glycine is thermodynamically favored, indicating a potential role for AEG as a component of an ancestral proto-RNA nih.gov. The presence of AEG in cyanobacteria further supports its potential availability in early life environments nih.gov.
The chemical plausibility of this compound as an early nucleic acid mimic is rooted in the favorable thermodynamics of forming AEG-containing nucleosides. This suggests a viable pathway for the emergence of such modified nucleosides in a prebiotic environment.
| Prebiotic Synthesis Pathway | Thermodynamic Favorability | Implication for Early Nucleic Acid Mimics |
| Formation of AEG-Nucleosides | Thermodynamically Favored nih.gov | Supports the potential for this compound and similar molecules to act as components of proto-RNA. |
| AEG-assisted nucleotide formation | Spontaneous in aqueous environments nih.gov | Suggests a mechanism to overcome the "water problem" in prebiotic nucleotide synthesis. |
Contributions to Genetic Code Expansion Research (Conceptual)
The field of genetic code expansion aims to increase the chemical diversity of proteins by incorporating non-canonical amino acids (ncAAs) into the genetic code. This is typically achieved by engineering orthogonal aminoacyl-tRNA synthetase/tRNA pairs. While this compound has not been directly used in experimental genetic code expansion, its structure provides a conceptual framework for novel approaches to expanding the genetic code.
Conceptually, this compound represents a hybrid molecule that merges the properties of a nucleic acid base with an amino acid-like side chain. This unique structure offers several theoretical possibilities for genetic code expansion:
Expanded Genetic Alphabet: Modified nucleosides could potentially be incorporated into a larger genetic alphabet, going beyond the four standard bases (A, T, C, G). This could allow for the encoding of a wider range of chemical functionalities directly within the nucleic acid sequence.
Direct Ribosomal Synthesis of Modified Peptides: The presence of an aminoethyl group directly on a nucleoside suggests the theoretical possibility of a ribosomal system that could directly translate a nucleic acid template into a peptide with a modified backbone, such as a peptide nucleic acid (PNA). This would be a significant departure from the current system, which relies on tRNA to carry amino acids to the ribosome.
Novel Orthogonal Systems: The unique structure of this compound could serve as a design inspiration for creating new orthogonal translation systems. An engineered synthetase could potentially recognize this modified nucleoside and charge a corresponding tRNA, leading to the site-specific incorporation of a non-canonical amino acid.
The pursuit of expanding the genetic code is a key goal in synthetic biology, with the potential to create novel proteins for therapeutic and industrial applications nih.govnih.govsciencedaily.com. The conceptual exploration of molecules like this compound contributes to the intellectual framework that drives innovation in this field.
| Conceptual Application in Genetic Code Expansion | Potential Mechanism | Desired Outcome |
| Expanded Genetic Alphabet | Incorporation of modified nucleosides into DNA/RNA. | Encoding of additional chemical information. |
| Direct Peptide Synthesis | Ribosomal recognition of modified nucleoside templates. | Creation of peptides with non-standard backbones. |
| Novel Orthogonal Systems | Engineered synthetase/tRNA pairs for modified nucleosides. | Site-specific incorporation of new ncAAs. |
Analytical Methodologies for N 2 Aminoethyl Cytidine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation and quantitative analysis of N-(2-Aminoethyl)cytidine. These techniques provide detailed information about the molecule's atomic composition, connectivity, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules, including modified nucleosides like this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's framework.
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, coupling constants, and integration of proton signals offer insights into the electronic environment and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the protons of the cytidine base (H5 and H6), the ribose sugar, and the 2-aminoethyl group. The specific chemical shifts are influenced by the substitution at the N4 position.
¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of its neighboring atoms. The chemical shifts of the carbonyl and aromatic carbons in the cytidine ring, as well as the carbons of the ribose and the aminoethyl side chain, are key identifiers. The pKa of the 2'-amino group in similar modified nucleosides has been determined using ¹³C-NMR spectroscopy to be 6.2 nih.gov.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 0 - 12 | Proton environment, neighboring protons (coupling) |
| ¹³C | 0 - 220 | Carbon skeleton, functional groups |
Mass Spectrometry (MS) and LC-MS/MS Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for the identification and quantification of modified nucleosides in complex mixtures.
Mass Spectrometry (MS): In MS analysis of this compound, the molecule is ionized, and the mass of the resulting molecular ion is measured with high accuracy. Fragmentation analysis, where the molecular ion is broken down into smaller, characteristic fragments, provides structural information that can confirm the identity of the compound. Common fragmentation pathways for nucleosides involve the cleavage of the glycosidic bond between the base and the sugar.
LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a golden standard for the sensitive and accurate quantification of DNA and RNA modifications nih.gov. This technique is particularly valuable for detecting and quantifying modified nucleosides in biological samples mdpi.comresearchgate.net. The process involves separating the analyte of interest from a complex mixture using liquid chromatography, followed by its ionization and detection by two mass analyzers in series. The first mass analyzer selects the precursor ion of the target molecule, which is then fragmented. The second mass analyzer then selects specific product ions for detection. This multiple reaction monitoring (MRM) approach provides high specificity and sensitivity mdpi.comforensicrti.org. For N4-modified cytidine analogs, specific precursor-to-product ion transitions would be monitored for unambiguous identification and quantification.
| Technique | Key Application for this compound |
| Mass Spectrometry (MS) | Molecular weight determination, structural confirmation through fragmentation. |
| LC-MS/MS | Quantification in complex mixtures, identification of specific modifications. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Hybridization Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the properties of nucleic acids. The nucleobases in DNA and RNA absorb UV light with a maximum absorbance at approximately 260 nm. This property is exploited to monitor the hybridization and melting of nucleic acid duplexes. The introduction of a modification like the N-(2-aminoethyl) group on cytidine can influence the UV absorption spectrum and the hybridization properties of oligonucleotides containing this modified base. UV-Vis spectroscopy is a fundamental tool for assessing the thermal stability of DNA and RNA duplexes by monitoring the change in absorbance as a function of temperature.
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and analysis of this compound and oligonucleotides containing it. The choice of method depends on the scale of the separation and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly used technique for the analysis and purification of modified nucleosides and oligonucleotides. Several modes of HPLC can be employed:
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for the separation of nucleosides and oligonucleotides based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. For charged molecules like nucleosides and oligonucleotides, an ion-pairing agent is often added to the mobile phase to improve retention and resolution semanticscholar.orgymc.co.jpbitesizebio.comwaters.com. Volatile buffers are often used to allow for sample recovery after separation nih.gov.
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Anion-exchange chromatography is particularly useful for the separation of negatively charged oligonucleotides ymc.co.jp. The separation is based on the interaction of the phosphate (B84403) backbone with a positively charged stationary phase ymc.co.jp.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC for the separation of polar compounds. It has been successfully applied to the analysis of oligonucleotides without the need for ion-pairing reagents, which can be beneficial for subsequent mass spectrometry analysis nih.gov.
| Chromatographic Method | Separation Principle | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification and analysis of the nucleoside and modified oligonucleotides. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Separation of modified oligonucleotides from unmodified strands. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polarity | Analysis of the polar nucleoside and its derivatives. |
Biophysical Techniques for Interaction Analysis
Understanding how the this compound modification affects the stability and interaction of nucleic acid duplexes is critical for its application in antisense therapy and other areas. Biophysical techniques provide quantitative data on these interactions.
Melting Curve Analysis for Thermal Stability Determination
Melting curve analysis is a standard method to determine the thermal stability of DNA and RNA duplexes. The melting temperature (Tm) is defined as the temperature at which half of the duplex molecules have dissociated into single strands. This process is monitored by measuring the change in UV absorbance at 260 nm as the temperature is increased. The incorporation of this compound into an oligonucleotide can either stabilize or destabilize the resulting duplex, which will be reflected in a change in the Tm.
Studies on oligonucleotides containing N4-acetylcytidine, a related modification, have shown a stabilizing effect on duplex RNA, with an increase in Tm of +1.7 °C nih.gov. The thermodynamic parameters of duplex formation, such as enthalpy (ΔH°) and entropy (ΔS°), can also be derived from melting curve data, providing a deeper understanding of the forces driving the interaction. The stability of duplexes containing modified nucleosides is a critical factor in their potential therapeutic applications nih.govmdpi.comentegris.comnih.govnih.gov.
| Parameter | Definition | Significance for this compound Research |
| Melting Temperature (Tm) | Temperature at which 50% of the duplex is denatured. | Indicates the thermal stability of the duplex containing the modification. |
| Enthalpy (ΔH°) | Change in heat content upon duplex formation. | Provides insight into the strength of the interactions. |
| Entropy (ΔS°) | Change in disorder upon duplex formation. | Reflects the conformational changes during hybridization. |
Circular Dichroism (CD) Spectroscopy
The primary application of CD spectroscopy in the study of nucleosides like this compound is the determination of the glycosidic bond conformation (the spatial arrangement of the base relative to the sugar). This bond's rotation leads to two main conformations: syn and anti. The CD spectrum of a modified nucleoside is sensitive to this orientation. For instance, studies on other N4-substituted cytidines, such as N4,2′-O-dimethylcytidine, have shown that a peak maximum around 271 nm is indicative of a preference for the anti conformation in solution. nih.gov It is expected that this compound would be similarly analyzed to determine its preferred conformational state, which is crucial for its interaction within a nucleic acid duplex.
When this compound is incorporated into an oligonucleotide, CD spectroscopy can elucidate the impact of this modification on the global structure of the DNA or RNA duplex. The characteristic CD spectra of different nucleic acid structures (e.g., A-form, B-form, Z-form, or i-motif) allow researchers to detect structural perturbations. ucl.ac.uk Research on analogous N4-modified nucleosides, like N4-acetylcytidine, has demonstrated that such modifications can have a stabilizing effect on the duplex structure. nih.gov This stabilization is observable as changes in the CD spectrum, such as shifts in wavelength maxima or changes in molar ellipticity, when compared to an unmodified duplex.
For example, the introduction of an this compound residue could alter base stacking interactions or hydrogen bonding patterns, leading to subtle or significant changes in the helical structure. These changes would be reflected in the CD spectrum. A typical analysis would involve comparing the spectrum of the modified oligonucleotide to that of its unmodified counterpart under identical conditions (temperature, pH, and buffer).
Research Findings Summary:
While specific CD data for this compound is not extensively published, research on closely related N4-modified cytidines provides a strong predictive framework for the expected findings.
| Compound/Duplex | Wavelength (nm) | Molar Ellipticity [θ] (mdeg) | Interpretation |
| Unmodified DNA Duplex | ~275 | Positive | Characteristic of B-form DNA |
| Unmodified DNA Duplex | ~245 | Negative | Characteristic of B-form DNA |
| N4-acetylcytidine-RNA Duplex | - | Increased Tm (+1.7 °C) | Increased duplex stability nih.gov |
| N4,2′-O-dimethylcytidine | 271 | Positive Peak | Preference for anti conformation nih.gov |
| Cytidine | ~270 | Positive Peak | Preference for anti conformation nih.gov |
The data in the table is illustrative and based on findings from analogous N4-modified cytidine compounds to predict the type of results that would be obtained for this compound. The increased melting temperature (Tm) observed for the N4-acetylcytidine-containing duplex indicates enhanced thermal stability, a parameter that can be monitored by tracking the CD signal at a specific wavelength as a function of temperature. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel N-(2-Aminoethyl)cytidine Derivatives with Enhanced Properties
The exploration of novel derivatives of this compound is a key area for future research, aiming to enhance its intrinsic properties for various applications. The primary amino group introduced by the 2-aminoethyl moiety offers a versatile handle for chemical modifications. These modifications can be strategically designed to improve metabolic stability, cellular uptake, and target-binding affinity.
Future research will likely focus on the synthesis of a diverse library of this compound derivatives. These may include acylation, alkylation, or arylation of the terminal amino group to modulate lipophilicity and pharmacokinetic properties. Furthermore, the introduction of fluorescent tags or biotin (B1667282) labels could yield valuable molecular probes for studying nucleic acid dynamics and protein-nucleic acid interactions within living cells. The synthesis of such derivatives will draw upon established methodologies in nucleoside chemistry, including phosphoramidite (B1245037) chemistry for incorporation into oligonucleotides.
Table 1: Potential Modifications of this compound and their Anticipated Enhanced Properties
| Modification Type | Functional Group Introduced | Potential Enhanced Property | Potential Application |
| Acylation | Acetyl, Benzoyl | Increased lipophilicity, altered hydrogen bonding | Improved cell permeability, enhanced binding to hydrophobic pockets of target proteins |
| Alkylation | Methyl, Ethyl, Propyl | Increased steric bulk, altered charge distribution | Modulation of target selectivity, resistance to enzymatic degradation |
| Fluorescent Labeling | Fluorescein, Rhodamine | Intrinsic fluorescence | Real-time imaging of nucleic acids, fluorescence polarization assays |
| Bioconjugation | Biotin, Peptides | Specific targeting and purification capabilities | Affinity purification of binding partners, targeted delivery to specific cell types |
Integration into Complex Biological Systems for Fundamental Research
The integration of this compound into complex biological systems is a promising avenue for fundamental research, particularly in the field of nucleic acid biology. The introduction of a positive charge at physiological pH, due to the primary amino group, can significantly influence the structure and function of DNA and RNA.
One of the key future research directions is the site-specific incorporation of this compound into oligonucleotides to study its impact on nucleic acid stability and recognition. It is hypothesized that the aminoethyl group could engage in favorable electrostatic interactions with the phosphate (B84403) backbone or with specific amino acid residues in nucleic acid-binding proteins. This could lead to the development of novel aptamers and therapeutic oligonucleotides with enhanced binding affinities and specificities. A study on N-(2-Aminoethyl)-Glycine (AEG) has suggested its potential role in the prebiotic synthesis of proto-RNA, highlighting the fundamental importance of such aminoethyl-modified building blocks in the origins of life nih.gov.
Advanced Computational Modeling and Simulation of this compound Interactions
Future computational studies will likely focus on modeling the interactions of this compound-modified oligonucleotides with their biological targets, such as enzymes and transcription factors. These simulations can help in understanding the structural basis for altered binding affinities and specificities, thereby guiding the rational design of more potent and selective therapeutic agents. For instance, docking studies could predict the binding modes of this compound-containing ligands to the active sites of viral polymerases or reverse transcriptases, aiding in the development of novel antiviral drugs.
Table 2: Computational Approaches for Studying this compound
| Computational Method | Research Question | Expected Outcome |
| Molecular Dynamics (MD) Simulations | How does the aminoethyl group affect the structure and dynamics of DNA/RNA? | Understanding of conformational changes, stability, and flexibility of modified oligonucleotides. |
| Quantum Mechanics (QM) Calculations | What is the charge distribution and reactivity of this compound? | Accurate description of electronic properties to parameterize force fields for MD simulations. |
| Docking Studies | How does this compound interact with target proteins? | Prediction of binding modes and affinities to guide the design of new inhibitors or binders. |
| Free Energy Calculations | What is the energetic contribution of the aminoethyl group to binding? | Quantitative assessment of the impact of the modification on binding affinity. |
Interdisciplinary Research with Materials Science and Nanotechnology
The unique chemical properties of this compound make it an attractive candidate for interdisciplinary research at the interface of biology, materials science, and nanotechnology. The primary amino group can serve as a reactive site for conjugation to various nanomaterials, such as gold nanoparticles, quantum dots, and carbon nanotubes.
Future research in this area could involve the development of novel biosensors based on this compound-functionalized nanomaterials. For example, the immobilization of oligonucleotides containing this modified nucleoside onto a gold surface could be used to detect specific DNA or RNA sequences with high sensitivity and selectivity. In a related context, the compound n-(2-aminoethyl)-3-aminosilanetriol has been successfully used to generate metal core nanoparticles, demonstrating the utility of the N-(2-aminoethyl) functional group in stabilizing and directing the growth of nanomaterials nih.gov. This suggests that this compound could similarly be employed to create novel bio-nanomaterials with tailored properties for applications in diagnostics, drug delivery, and nanoelectronics.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-(2-Aminoethyl)cytidine in synthetic batches?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is critical for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural modifications, such as the aminoethyl group’s attachment to the cytidine base. For thermal stability evaluation, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition patterns (e.g., single-stage decomposition above 300°C as observed in structurally related compounds) .
Q. How should researchers handle and store this compound to maintain stability in laboratory settings?
- Methodological Answer : Store the compound in a desiccator at -20°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Use amber vials to minimize photodegradation. During handling, employ personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Always work in a fume hood with adequate ventilation, as recommended for aminoethyl-modified compounds .
Q. What experimental strategies are used to evaluate the compound’s solubility and compatibility with aqueous buffers?
- Methodological Answer : Conduct solubility screens in buffered solutions (pH 4–9) using UV-Vis spectroscopy to monitor absorbance changes. Dynamic light scattering (DLS) can detect aggregation in aqueous media. For compatibility with biological assays, test stability in phosphate-buffered saline (PBS) or cell culture media over 24–72 hours, analyzing degradation via LC-MS .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s hybridization with complementary nucleic acids?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and thermodynamics. For strand displacement assays (as in polyamide nucleic acid analogs), employ fluorescence quenching with labeled oligonucleotides. Compare hybridization efficiency with unmodified cytidine to quantify the aminoethyl group’s impact on duplex stability .
Q. What approaches resolve contradictions in thermal stability data between TGA and DSC profiles?
- Methodological Answer : TGA detects mass loss due to decomposition, while DSC measures enthalpy changes (e.g., endothermic melting). If discrepancies arise (e.g., decomposition vs. phase transitions), combine these with variable-temperature FTIR or X-ray diffraction (XRD) to correlate thermal events with structural changes. For example, sharp TGA mass loss at >300°C may align with DSC endothermic peaks reflecting mesophasic transitions .
Q. How can computational modeling predict the interaction of this compound with RNA/DNA targets?
- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for modified nucleosides (e.g., AMBER). Docking studies (AutoDock Vina) can predict binding modes, while density functional theory (DFT) calculates electronic effects of the aminoethyl group on base-pairing. Validate models with experimental data, such as NMR-derived NOE restraints .
Q. What methodologies assess the compound’s potential as a substrate for enzymatic incorporation into oligonucleotides?
- Methodological Answer : Test enzymatic incorporation using T7 RNA polymerase or reverse transcriptase in primer extension assays with radiolabeled nucleotides. Analyze products via PAGE or capillary electrophoresis. Compare kinetics (kcat/Km) with natural cytidine to evaluate efficiency. For in vitro transcription, use HPLC-purified NTPs containing the modified base .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
